4-Bromo-2-naphthaldehyde
CAS No.: 874357-11-6
Cat. No.: VC7898117
Molecular Formula: C11H7BrO
Molecular Weight: 235.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874357-11-6 |
|---|---|
| Molecular Formula | C11H7BrO |
| Molecular Weight | 235.08 |
| IUPAC Name | 4-bromonaphthalene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H |
| Standard InChI Key | XXBWXFQJIKOIKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C=O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C=O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The planar naphthalene framework of 4-bromo-2-naphthaldehyde imposes distinct electronic effects due to the electron-withdrawing bromine and aldehyde groups. The molecule’s IUPAC name, 4-bromonaphthalene-2-carbaldehyde, reflects its substitution pattern (Fig. 1) . Key structural identifiers include:
Table 1: Molecular descriptors of 4-bromo-2-naphthaldehyde .
| Property | Value |
|---|---|
| CAS No. | 874357-11-6 |
| Molecular Formula | |
| Molecular Weight | 235.08 g/mol |
| SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C=O |
| InChI Key | XXBWXFQJIKOIKO-UHFFFAOYSA-N |
The aldehyde group at position 2 enhances electrophilicity, facilitating nucleophilic additions, while the bromine at position 4 serves as a leaving group in metal-catalyzed cross-coupling reactions .
Spectroscopic Features
Although experimental NMR or IR data for 4-bromo-2-naphthaldehyde remain unpublished, analogous bromonaphthaldehydes exhibit diagnostic signals. For example, the aldehyde proton in 4-bromo-1-naphthaldehyde resonates near 10.1 ppm in NMR, while aromatic protons appear between 7.5–8.5 ppm . The bromine atom induces deshielding effects, shifting adjacent carbon signals upfield in NMR .
Synthesis and Manufacturing
Traditional Synthetic Routes
While no explicit protocols for 4-bromo-2-naphthaldehyde are documented, its synthesis likely follows established bromination-formylation sequences. A plausible pathway involves:
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Bromination of 2-naphthalenemethanol using or .
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Oxidation of the alcohol to the aldehyde via Swern or Dess-Martin conditions.
Alternative approaches may employ directed ortho-metalation (DoM) strategies, where a directing group on naphthalene facilitates regioselective bromination .
Advances in Catalytic Methods
Recent breakthroughs in palladium-catalyzed C–H functionalization offer efficient routes to brominated aromatics. For instance, Linde et al. demonstrated atroposelective bromination of biphenyl aldehydes using and , achieving high enantioselectivity . Adapting such methods could enable asymmetric synthesis of 4-bromo-2-naphthaldehyde derivatives for chiral catalyst design .
Table 2: Comparison of brominated naphthaldehyde derivatives .
| Compound | Molecular Formula | Applications |
|---|---|---|
| 1-Bromo-2-naphthaldehyde | Metathesis catalyst synthesis | |
| 8-Bromo-2-naphthaldehyde | Pharmaceutical intermediates |
Physicochemical Properties and Stability
Experimental Data Gaps
Notably, critical parameters such as melting point, boiling point, and solubility remain uncharacterized for 4-bromo-2-naphthaldehyde . Its solid-state behavior and hygroscopicity are inferred from analogues:
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Predicted LogP: ~3.2 (estimated via PubChemLite), indicating moderate hydrophobicity .
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Stability: Likely sensitive to light and moisture due to the aldehyde group, necessitating storage under inert conditions .
Computational Predictions
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s bromine and aldehyde moieties make it a versatile precursor. For example:
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Suzuki-Miyaura Couplings: Palladium-catalyzed arylations with boronic acids yield biaryl aldehydes for kinase inhibitors .
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Reductive Amination: Conversion to primary amines for anticancer agent synthesis .
Materials Science
4-Bromo-2-naphthaldehyde derivatives serve in:
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Luminescent Materials: Europium(III) complexes for OLEDs.
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Polymer Stabilizers: Antioxidants via incorporation into phenolic frameworks.
| Quantity | Price (USD) | Lead Time |
|---|---|---|
| 100 mg | 180.00 | 1–3 weeks |
| 1 g | 684.00 | 1–3 weeks |
Future Directions and Challenges
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Physicochemical Profiling: Systematic studies to determine melting points, solubility, and thermal stability.
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Green Synthesis: Developing catalytic, solvent-free bromination methods to reduce waste.
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Biological Screening: Evaluating antimicrobial or anticancer activity of derivatives.
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